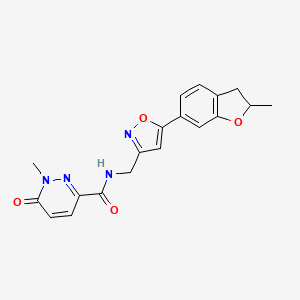
1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole and pyridazine moieties. Specific methodologies may include:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridazine synthesis : The incorporation of the pyridazine structure often involves condensation reactions with hydrazine derivatives.
- Final assembly : The final product is obtained through coupling reactions that link the benzofuran and isoxazole components.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity . For instance, compounds featuring benzofuran structures have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.37 |
| Compound B | HeLa (Cervical) | 0.73 |
| Compound C | A549 (Lung) | 0.95 |
These findings suggest that structural modifications can enhance the anticancer efficacy of benzofuran derivatives, potentially through mechanisms that induce apoptosis or inhibit cell proliferation .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies demonstrate that certain derivatives initiate programmed cell death in malignancies by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some compounds have been reported to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Case Studies
A notable study evaluated the effects of a related compound on human cancer cell lines. The results indicated a significant reduction in cell viability across multiple types, with flow cytometry revealing increased apoptotic markers . This emphasizes the potential of benzofuran derivatives as therapeutic agents.
Pharmacological Profile
In addition to anticancer properties, compounds similar to This compound have been investigated for their effects on cannabinoid receptors, particularly CB2 agonism which plays a role in modulating pain and inflammation . This suggests a dual therapeutic potential in oncology and pain management.
Propiedades
IUPAC Name |
1-methyl-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-7-12-3-4-13(8-16(12)26-11)17-9-14(22-27-17)10-20-19(25)15-5-6-18(24)23(2)21-15/h3-6,8-9,11H,7,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOHEINRLQCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














